molecular formula C17H20N2 B14409629 (5R,6R)-1-Methyl-5,6-diphenylhexahydropyrimidine CAS No. 87060-90-0

(5R,6R)-1-Methyl-5,6-diphenylhexahydropyrimidine

Cat. No.: B14409629
CAS No.: 87060-90-0
M. Wt: 252.35 g/mol
InChI Key: GHCIKNSCQQQUDR-IRXDYDNUSA-N
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Description

(5R,6R)-1-Methyl-5,6-diphenylhexahydropyrimidine is a chiral compound with a unique hexahydropyrimidine structure. This compound is characterized by the presence of two phenyl groups and a methyl group attached to a hexahydropyrimidine ring. The stereochemistry of the compound is defined by the (5R,6R) configuration, indicating the specific spatial arrangement of the substituents around the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-1-Methyl-5,6-diphenylhexahydropyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a diketone in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete cyclization

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product

    Automation: To control reaction parameters precisely and reduce human error

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-1-Methyl-5,6-diphenylhexahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the substituents present

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic media, with temperatures ranging from room temperature to 80°C

    Reduction: Often performed in anhydrous solvents like ether or tetrahydrofuran, under inert atmosphere

    Substitution: Conditions vary widely, but common solvents include dichloromethane or acetonitrile, with temperatures from 0°C to reflux

Major Products Formed

    Oxidation: Can lead to the formation of ketones or carboxylic acids

    Reduction: May produce alcohols or amines

Scientific Research Applications

(5R,6R)-1-Methyl-5,6-diphenylhexahydropyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules

    Biology: Investigated for its potential as a ligand in enzyme studies

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of (5R,6R)-1-Methyl-5,6-diphenylhexahydropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme inhibition: By binding to the active site or allosteric sites

    Receptor modulation: Acting as an agonist or antagonist

Comparison with Similar Compounds

Similar Compounds

  • (5R,6R)-5-Hydroxy-6-pentyl-5,6-dihydro-2H-pyran-2-one
  • (5R,6R)-3,6-Dimethyl-5-(prop-1-en-2-yl)-6-vinyl-6,7-dihydrobenzofuran-4(5H)-one

Uniqueness

(5R,6R)-1-Methyl-5,6-diphenylhexahydropyrimidine stands out due to its specific stereochemistry and the presence of two phenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of stereochemical effects in biological systems.

Properties

CAS No.

87060-90-0

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

(5R,6R)-1-methyl-5,6-diphenyl-1,3-diazinane

InChI

InChI=1S/C17H20N2/c1-19-13-18-12-16(14-8-4-2-5-9-14)17(19)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3/t16-,17-/m0/s1

InChI Key

GHCIKNSCQQQUDR-IRXDYDNUSA-N

Isomeric SMILES

CN1CNC[C@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN1CNCC(C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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